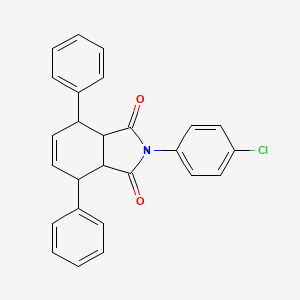![molecular formula C28H24N2O5 B11112054 2,4-bis(benzyloxy)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11112054.png)
2,4-bis(benzyloxy)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-BIS(BENZYLOXY)-N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzohydrazide core with benzyloxy and dihydroxyphenyl groups, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-BIS(BENZYLOXY)-N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE typically involves multiple steps. One common method starts with the preparation of 2,4-bis(benzyloxy)benzaldehyde, which is then reacted with hydrazine derivatives under controlled conditions to form the desired benzohydrazide compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2,4-BIS(BENZYLOXY)-N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
2,4-BIS(BENZYLOXY)-N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-BIS(BENZYLOXY)-N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,4-BIS(BENZYLOXY)-N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE include:
- 2,4-bis(benzyloxy)benzaldehyde
- 3,4-bis(benzyloxy)benzaldehyde
Uniqueness
What sets 2,4-BIS(BENZYLOXY)-N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H24N2O5 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2,4-bis(phenylmethoxy)benzamide |
InChI |
InChI=1S/C28H24N2O5/c31-25-14-11-22(15-26(25)32)17-29-30-28(33)24-13-12-23(34-18-20-7-3-1-4-8-20)16-27(24)35-19-21-9-5-2-6-10-21/h1-17,31-32H,18-19H2,(H,30,33)/b29-17+ |
InChI Key |
ZCGXOEMMCWXNJI-STBIYBPSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)O)OCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)O)O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-5-methoxy-2,3-dihydro-1H-inden-1-ylidene]amino}oxy)methanone](/img/structure/B11111977.png)

![N'-{2-[(E)-2-(4-chlorophenyl)ethenyl]benzo[g]quinazolin-4-yl}-N,N-diethylethane-1,2-diamine](/img/structure/B11111991.png)
![1-Phenyl-3-[2-(phenylsulfanyl)ethyl]urea](/img/structure/B11111994.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11112001.png)



![2-Benzamido-N-{1-[N'-(2-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide](/img/structure/B11112040.png)
![N'-[(3Z)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11112047.png)
![4-[(2-Ethoxy-2-oxoethyl)sulfamoyl]benzoic acid](/img/structure/B11112060.png)
![Methyl [(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetate](/img/structure/B11112075.png)
![4,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11112079.png)
![6-chloro-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B11112082.png)
